Home > Products > Screening Compounds P9599 > Nitrosomethylundecylamine
Nitrosomethylundecylamine - 68107-26-6

Nitrosomethylundecylamine

Catalog Number: EVT-1541524
CAS Number: 68107-26-6
Molecular Formula: C12H26N2O
Molecular Weight: 214.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Nitrosomethylundecylamine is a chemical compound classified as an N-nitrosamine, which is a group of compounds known for their potential carcinogenic properties. N-nitrosamines are typically formed by the reaction of secondary amines with nitrosating agents, leading to the introduction of a nitroso group into the amine structure. This compound, like other N-nitrosamines, has raised concerns due to its association with various health risks, particularly in relation to cancer.

Source

The primary source of nitrosomethylundecylamine is through synthetic pathways involving secondary amines and nitrosating agents such as tert-butyl nitrite. These reactions can occur under specific conditions that facilitate the formation of the nitroso group. The synthesis and properties of this compound have been explored in various scientific studies, highlighting its significance in both chemical research and toxicology.

Classification

Nitrosomethylundecylamine falls under the category of organic compounds, specifically within the subgroup of N-nitrosamines. These compounds are characterized by their nitrogen-nitroso functional group and are often studied for their biological effects and mechanisms of action.

Synthesis Analysis

Methods

The synthesis of nitrosomethylundecylamine can be efficiently achieved using tert-butyl nitrite as a nitrosating agent. Recent studies have demonstrated that this reaction can occur under solvent-free conditions, which not only simplifies the process but also enhances yields. The methodology allows for a broad substrate scope, accommodating various secondary amines to produce different N-nitrosamines.

Technical Details

  1. Reagents: Tert-butyl nitrite is utilized for the nitrosation process.
  2. Conditions: The reaction is performed under solvent-free conditions, eliminating the need for additional solvents that may complicate purification.
  3. Yield: The reported yields from these reactions are generally high, indicating an efficient synthesis process.

The efficiency of this method has been supported by studies that confirm its applicability to various functional groups without significant degradation during the reaction .

Molecular Structure Analysis

Structure

Nitrosomethylundecylamine consists of a long hydrocarbon chain (undecyl) attached to a nitrogen atom that is also bonded to a methyl group and a nitroso group (–N=O). The molecular formula can be represented as C12_{12}H25_{25}N2_{2}O.

Chemical Reactions Analysis

Reactions

Nitrosomethylundecylamine can undergo several chemical reactions typical of N-nitrosamines:

  1. Decomposition: Under certain conditions, N-nitrosamines can decompose to form nitrogen oxides and other products.
  2. Hydrolysis: In aqueous environments, it may hydrolyze to yield corresponding amines and nitric oxide.
  3. Alkylation Reactions: It may participate in alkylation reactions due to the presence of reactive sites on the nitrogen atom.

Technical Details

These reactions highlight the compound's reactivity profile, which is essential for understanding its potential biological effects and environmental behavior.

Mechanism of Action

Process

The mechanism by which nitrosomethylundecylamine exerts its effects involves metabolic activation within biological systems. Upon entering an organism, it can be metabolized to form reactive intermediates that interact with cellular macromolecules such as DNA, proteins, and lipids.

Data

Studies suggest that these interactions can lead to mutagenic changes in DNA, contributing to carcinogenesis. The precise pathways involved often depend on factors such as dosage, exposure duration, and the presence of other co-factors in biological systems.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a colorless or pale yellow liquid.
  • Odor: Characteristic amine-like odor.
  • Solubility: Soluble in organic solvents but less soluble in water.

Chemical Properties

  • Stability: Generally unstable under acidic or basic conditions; sensitive to light.
  • Reactivity: Reacts readily with nucleophiles due to the electrophilic nature of the nitrogen atom in the nitroso group.

Relevant studies have characterized these properties extensively, providing insight into handling and application considerations for laboratory use .

Applications

Scientific Uses

Nitrosomethylundecylamine is primarily used in research settings to study the mechanisms of carcinogenesis associated with N-nitrosamines. Its synthesis and characterization contribute to understanding how similar compounds may affect human health. Additionally, it serves as a model compound in toxicological studies aimed at elucidating the pathways through which N-nitrosamines exert their biological effects.

Introduction

Classification of N-Nitrosomethyl-n-alkylamines (NMAs) in Chemical Carcinogenesis

NMAs are activation-dependent carcinogens requiring metabolic transformation to exert genotoxicity. Their classification as "cohort-of-concern" compounds under ICH M7(R1) guidelines reflects their exceptionally high carcinogenic potency—often exceeding that of many other mutagenic impurities by orders of magnitude [1] [7]. The metabolic activation pathway involves cytochrome P450-mediated α-hydroxylation, predominantly via CYP2E1 (for shorter-chain NMAs) or other isoforms (e.g., CYP2A6, CYP2C9) for bulkier molecules like NMUA. This process generates unstable α-hydroxy intermediates that decompose to alkyldiazonium ions, the ultimate electrophiles responsible for DNA alkylation (primarily at guanine bases) [1].

Table 1: Structural Features and Carcinogenic Potency of Selected N-Nitrosomethyl-n-alkylamines

Compound (Abbreviation)Alkyl Chain Length (R)CAS NumberRepresentative TD₅₀ (mg/kg/day)Primary Tumor Sites (Rodents)
N-Nitrosodimethylamine (NDMA; NMA-C1)Methyl (C1)62-75-90.095 (rat)Liver, lung, kidney
N-Nitrosomethylethylamine (NMEA; NMA-C2)Ethyl (C2)10595-95-60.301 (rat)Esophagus, liver
N-Nitrosomethyl-n-butylamine (NMBA; NMA-C4)Butyl (C4)7068-83-91.82 (rat)Bladder, liver
Nitrosomethylundecylamine (NMUA; NMA-C11)Undecyl (C11)130429-30-612.7 (rat)*Liver, esophagus
N-Nitrosomethyl-n-tetradecylamine (NMA-C14)Tetradecyl (C14)63990-14-1>50 (rat)Local sarcomas (weak activity)

*Estimated potency based on quantitative structure-activity relationship (QSAR) modeling within the NMA series [1] [7].

Carcinogenic potency within the NMA series exhibits a distinct non-linear relationship with alkyl chain length. Shorter-chain NMAs (C1–C4) demonstrate high potency, with TD₅₀ values often below 5 mg/kg/day. Potency decreases significantly as chain length extends beyond C8, reaching near non-carcinogenicity at C14 [1] [7]. This pattern correlates with:

  • Metabolic Accessibility: Shorter chains facilitate optimal positioning for α-hydroxylation within CYP enzyme active sites.
  • Stability of Reactive Intermediates: Alkyl chain length influences the half-life of alkyldiazonium ions; methyl and ethyl diazonium ions are highly reactive but non-selective, while longer chains (C5–C12) generate more stable carbocations capable of migrating farther from metabolic activation sites.
  • Tissue Partitioning: Hydrophobic NMAs (e.g., NMUA) exhibit greater lipid affinity, potentially concentrating in membranes and altering tissue-specific bioavailability [1].

Structural and Functional Role of Nitrosomethylundecylamine in the NMA Series

NMUA occupies a pivotal position within the NMA series, possessing an intermediate hydrophobicity (log P ≈ 5.3) that profoundly influences its biochemical behavior. Its 11-carbon alkyl chain imposes steric constraints on metabolic activation: while CYP2E1 efficiently activates NDMA (C1), NMUA requires bulkier CYP isoforms (e.g., CYP3A4) for α-hydroxylation due to its molecular dimensions [1] [4]. This shift in activation pathway contributes to its reduced carcinogenic potency compared to NDMA (TD₅₀ ~12.7 mg/kg/day vs. 0.095 mg/kg/day in rats), yet retains significant mutagenicity in Ames tests with metabolic activation [7].

Structurally, NMUA exhibits rotameric isomerism due to restricted rotation around the N–N bond. Like other asymmetric nitrosamines, it exists as stable cis (Z) and trans (E) rotamers (Figure 1). NMR spectroscopy reveals distinct chemical shifts for these conformers: the methylene protons adjacent to the nitroso group appear as separate signals (δ ~6.4 ppm for cis, δ ~5.8 ppm for trans), typically in a 8:2 ratio favoring the cis configuration [4]. This isomerism impacts analytical detection:

  • Chromatographic Separation: HPLC or GC analysis may resolve cis and trans rotamers into two peaks (e.g., retention times 15.7 min and 17.0 min observed for structurally similar ramipril N-nitroso) [4].
  • Spectroscopic Identification: FTIR shows characteristic N–N=O asymmetric stretch at ~1480 cm⁻¹; mass spectrometry exhibits [M]⁺ ions at m/z 199.2 and major fragments at m/z 42 [CH₂=N⁺=N] and m/z 157 [CH₃–N(NO)–C₁₁H₂₂⁺] [4].

Figure 1: Rotameric Forms of Nitrosomethylundecylamine

O                          O  ║                          ║  CH₃-N          (cis)       CH₃-N          (trans)  \                       /  N-C₁₁H₂₃             N-C₁₁H₂₃  /                       \  H                         H  

The energy barrier for N–N bond rotation (~25 kcal/mol) stabilizes these conformers at room temperature [4].

The lipophilic character of NMUA governs its tissue distribution and toxicokinetics. Compared to short-chain NMAs, NMUA demonstrates:

  • Enhanced accumulation in lipid bilayers and adipose tissues
  • Slower systemic clearance due to protein binding
  • Potential for in situ formation in lipid-rich compartments when precursors coexist [1] [3]

Historical Context: Discovery and Regulatory Recognition as a Carcinogen

Nitrosamines were first implicated in chemical carcinogenesis following the 1937 discovery that N-nitrosodiethanolamine caused liver toxicity in rodents. Systematic investigation of NMAs began in the 1960s–1970s, driven by concerns over their presence in consumer products (e.g., cosmetics, cured meats) and occupational settings. NMUA was synthesized during this period for structure-activity relationship (SAR) studies aimed at elucidating the role of alkyl chain length in carcinogenesis [5] [6].

Bioassays conducted throughout the 1980s demonstrated NMUA's multisite carcinogenicity in rodents. Druckrey and colleagues reported dose-dependent induction of hepatocellular carcinomas and esophageal tumors in rats following chronic oral administration, establishing its tumorigenic potential despite lower potency than NDMA [7]. These findings catalyzed regulatory scrutiny:

Table 2: Regulatory Status of Nitrosomethylundecylamine

Agency/ProgramClassificationYear ListedBasis
California Proposition 65Known carcinogen2014Sufficient evidence in animals (NMA series evaluation)
IARCGroup 2B (Possibly carcinogenic to humans)Not specifically evaluated; N-nitroso compounds generally Group 1, 2A, or 2BStructural analogy to NMAs with sufficient animal data
NTP Report on CarcinogensNot individually listed; N-nitrosodi-n-butylamine listed as "Reasonably Anticipated"-Limited evidence for individual NMAs beyond common contaminants
ICH M7(R1)Cohort of Concern2017Class-specific concern for mutagenic and carcinogenic nitrosamines

California's Proposition 65 formally listed NMUA in 2014 as part of a cohort decision encompassing NMAs from C2 to C14, based on mechanistic equivalence and consistent tumorigenicity data across the series [3] [7]. This regulatory action reflected the understanding that:

  • All NMAs share a common metabolic activation pathway yielding methylating agents.
  • DNA alkylation patterns (O⁶-methylguanine, N7-methylguanine) are conserved across the series.
  • Target tissues may vary due to physicochemical properties, but genotoxic potential remains intrinsic [1] [7].

The 2018–2020 pharmaceutical nitrosamine crisis—triggered by NDMA contamination in angiotensin receptor blockers (ARBs)—renewed focus on NMUA as a potential drug impurity. Regulatory guidelines (FDA, EMA) now mandate rigorous assessment of nitrosamine risks in pharmaceuticals, including complex NMAs like NMUA that may form during synthesis or storage from undecylamine-containing intermediates [7] [9]. Analytical challenges in detecting NMUA at trace levels (e.g., part-per-billion) persist due to its rotamerism and low volatility, driving advancements in LC-MS/MS and GC-HRMS methodologies [4].

Properties

CAS Number

68107-26-6

Product Name

Nitrosomethylundecylamine

IUPAC Name

N-methyl-N-undecylnitrous amide

Molecular Formula

C12H26N2O

Molecular Weight

214.35 g/mol

InChI

InChI=1S/C12H26N2O/c1-3-4-5-6-7-8-9-10-11-12-14(2)13-15/h3-12H2,1-2H3

InChI Key

TZBWQIWBMMBFBF-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCN(C)N=O

Synonyms

N-nitrosomethylundecylamine

Canonical SMILES

CCCCCCCCCCCN(C)N=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.